

Technical Application Note: Synthesis and Functionalization of Methyl 2-bromo-4-nitrobenzoate

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Compound of Interest

Compound Name: methyl 2-bromo-6-methoxy-4-nitrobenzoate

CAS No.: 2168241-36-7

Cat. No.: B2944019

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Abstract & Strategic Analysis

Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value pharmacophore scaffold used extensively in the synthesis of bioactive molecules, particularly as a precursor for proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural utility lies in its three orthogonal reactive handles:

- **Methyl Ester:** Serves as a masked carboxylic acid or electrophile for amidation.
- **Aryl Bromide (C2):** A sterically demanding but highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
- **Nitro Group (C4):** A latent aniline precursor, accessible via chemoselective reduction (e.g., SnCl₂, Fe/NH₄Cl).

Synthetic Strategy Selection

While Fischer esterification (MeOH/H₂SO₄) is the standard for benzoic acids, the 2-bromo substituent introduces significant steric hindrance at the carbonyl center. Consequently, the Acid Chloride Method (SOCl₂/MeOH) is the preferred protocol. This method generates the

highly electrophilic acyl chloride intermediate in situ, driving the reaction to completion more effectively than reversible acid-catalyzed equilibrium methods.

Core Protocol: Synthesis via In-Situ Acyl Chloride

This protocol details the conversion of 2-bromo-4-nitrobenzoic acid to its methyl ester.^[1]

Materials & Reagents

Reagent	MW (g/mol)	Equiv. ^{[2][3][4][5][6]}	Role
2-Bromo-4-nitrobenzoic acid	246.01	1.0	Substrate
Thionyl Chloride (SOCl ₂)	118.97	2.0 - 3.0	Activating Agent
Methanol (anhydrous)	32.04	Solvent	Nucleophile/Solvent
DMF (Dimethylformamide)	73.09	0.05 (Cat.)	Catalyst

Experimental Procedure

Step 1: Activation

- Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.
- Charge the flask with 2-bromo-4-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous Methanol (50 mL). The starting material may not fully dissolve initially.
- Cool the suspension to 0°C using an ice-water bath.
- Dropwise Addition: Add Thionyl Chloride (4.4 mL, 60.9 mmol, 3.0 equiv) slowly via a pressure-equalizing dropping funnel or syringe over 15 minutes. Caution: Exothermic reaction with vigorous gas evolution (HCl, SO₂).
- (Optional) Add 2-3 drops of dry DMF to catalyze the formation of the acyl chloride species if the reaction is sluggish.

Step 2: Reaction 6. Remove the ice bath and allow the mixture to warm to room temperature (RT). 7. Heat the reaction mixture to Reflux (65°C) for 3–5 hours. 8. Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting acid (polar) should disappear, replaced by the less polar ester spot ($R_f \sim 0.6$).

Step 3: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess SOCl_2 . Note: Use a base trap for the vacuum pump to neutralize acidic fumes. 10. Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL). 11. Wash the organic phase sequentially with:

- Saturated NaHCO_3 (2 x 50 mL) – Critical to remove unreacted acid.
- Brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to dryness.

Step 4: Purification

- The crude product is typically obtained as a light yellow to off-white solid of sufficient purity (>95%) for downstream use.
- Recrystallization (if needed): Dissolve in minimum hot MeOH or EtOAc/Hexane (1:4) and cool to 4°C.

Yield & Properties[1][2][5][6][7][8][9][10][11]

- Expected Yield: 92–98% (approx. 5.1 g).
- Appearance: Light yellow solid.
- Melting Point: 82–86 °C.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the C2-bromo handle, overcoming the steric hindrance of the adjacent ester group.

Reaction Scheme

Methyl 2-bromo-4-nitrobenzoate + Phenylboronic Acid

Biaryl Product

Experimental Procedure

- Setup: In a nitrogen-flushed reaction vial, combine:
 - Methyl 2-bromo-4-nitrobenzoate (1.0 equiv)
 - Phenylboronic acid (1.2 equiv)
 - Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Preferred catalyst for sterically hindered aryl bromides.
 - Cs₂CO₃ (3.0 equiv) – Cesium bases often outperform Potassium in crowded systems.
- Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) (0.1 M concentration).
- Conditions: Seal the vial and heat to 90°C for 12–16 hours.
- Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc. Purification via flash chromatography (Hexanes/EtOAc).

Quality Control & Validation Data

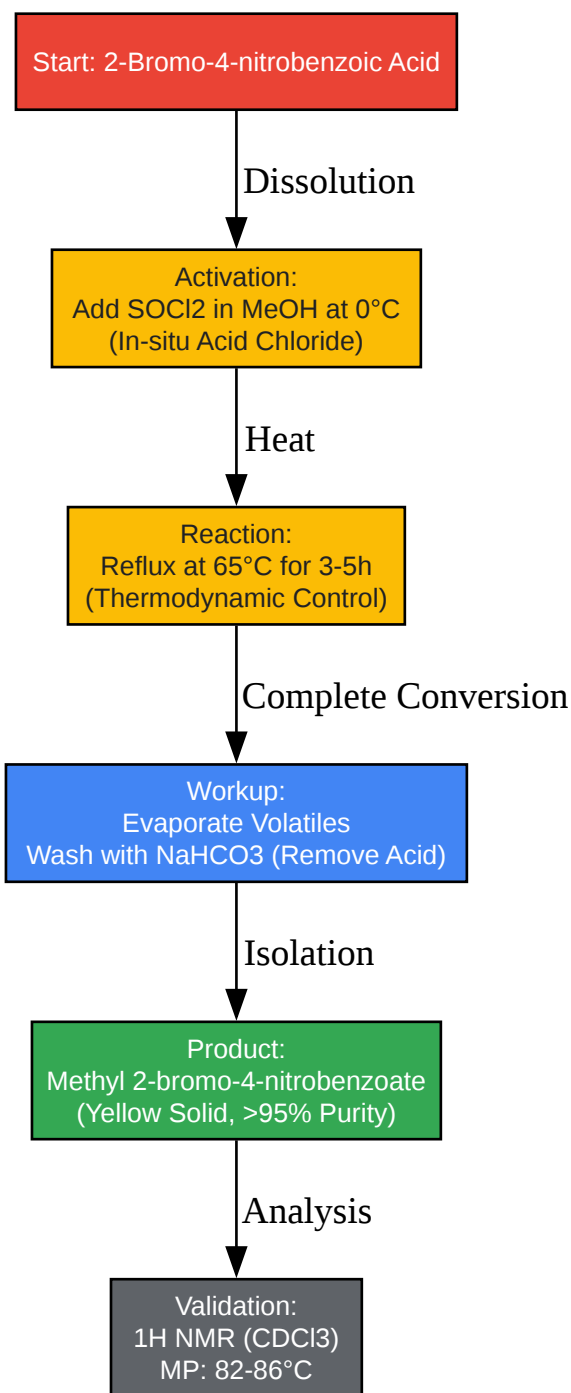
Confirm the identity of the synthesized product using the following spectroscopic data.

1H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.50	Singlet (d, J~2 Hz)	1H	H-3	Highly deshielded; Ortho to both -NO ₂ and -Br.
8.21	Doublet (J = 8.4 Hz)	1H	H-5	Ortho to -NO ₂ ; Meta coupling to H-3 often unresolved.
7.91	Doublet (J = 8.4 Hz)	1H	H-6	Ortho to Ester; Shielded relative to H-5/H-3.
3.97	Singlet	3H	-OCH ₃	Characteristic methyl ester singlet.

Note: Data correlates with literature values (Snippet 1.1).

Workflow Visualization



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Caption: Step-by-step workflow for the acid-chloride mediated esterification.

Safety & Handling

- Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all transfers in a fume hood.
- Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating dryness residues to extreme temperatures (>200°C).
- Methyl Ester: Potential alkylating agent (mild).[7] Wear nitrile gloves and eye protection.

References

- Synthesis & NMR Validation: Amphipathic α -Helix Mimetics Based on a 1,2-Diphenylacetylene Scaffold. (2025).[3][6][8] [Source Snippet 1.1] (Contains specific NMR characterization: δ 8.50, 8.21, 7.91).
- Suzuki Coupling Precedent: The Suzuki Reaction - Chem 115 Myers. Harvard University. 9
- General Esterification Protocol: Acid to Ester - Thionyl Chloride and Methanol. Common Organic Chemistry. 10
- Compound Properties: Methyl 2-Bromo-4-nitrobenzoate (CAS 100959-22-6). Tokyo Chemical Industry (TCI). 11

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